Docetaxal; Docetaxel EP Impurity G
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Overview
Description
Docetaxel is a chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . It belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division . Docetaxel is a semisynthetic analogue of paclitaxel and is known for its high efficacy in cancer treatment .
Preparation Methods
Docetaxel is synthesized through a semisynthetic process starting from a precursor extracted from the needles of the European yew tree (Taxus baccata) . The synthetic route involves multiple steps, including the protection and deprotection of functional groups, esterification, and selective oxidation . Industrial production methods often involve the use of hydrophilic polymers and surfactants to enhance the solubility and bioavailability of docetaxel .
Chemical Reactions Analysis
Docetaxel undergoes various chemical reactions, including:
Oxidation: Docetaxel can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert docetaxel into its reduced forms.
Substitution: Substitution reactions can modify the functional groups on the docetaxel molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives of docetaxel with modified functional groups .
Scientific Research Applications
Docetaxel has a wide range of scientific research applications:
Mechanism of Action
Docetaxel exerts its effects by binding to microtubules and stabilizing them, which prevents their depolymerization . This hyper-stabilization of microtubules disrupts the normal function of the cytoskeleton, leading to the inhibition of cell division and ultimately causing cell death . The molecular targets of docetaxel include β-tubulin, a key component of microtubules .
Comparison with Similar Compounds
Docetaxel is often compared with other taxane compounds, such as paclitaxel. While both compounds share a similar mechanism of action, docetaxel is more potent and has a higher affinity for microtubules . Other similar compounds include cabazitaxel and larotaxel, which are also used in cancer treatment . Docetaxel’s unique chemical structure, with modifications at specific positions, contributes to its enhanced efficacy and reduced side effects compared to other taxanes .
Properties
IUPAC Name |
[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYAXKYCOBYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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